An In-depth Technical Guide to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride: Core Properties and Scientific Considerations
An In-depth Technical Guide to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride: Core Properties and Scientific Considerations
Abstract: This technical guide provides a comprehensive overview of the core basic properties of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a research chemical belonging to the substituted naphthylamine class. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, physicochemical properties, plausible synthetic routes, and analytical methodologies. A significant emphasis is placed on the toxicological considerations, drawing from the well-documented hazards of the parent 2-naphthylamine scaffold. While specific experimental data for this compound is limited, this guide synthesizes available information and provides expert-driven, field-proven insights to ensure a self-validating framework for its safe handling and application in a research setting.
Introduction and Chemical Identity
2-Methyl-1-(naphthalen-2-yl)propan-2-amine is a substituted aromatic amine with a naphthalene core. Its hydrochloride salt is the protonated form, which is expected to exhibit increased aqueous solubility, a common strategy to improve the handling and formulation of amine-containing compounds. The chemical structure consists of a naphthalene ring linked via a methylene bridge to a 2-methylpropan-2-amine moiety.
The primary application of this compound, as identified in the literature, is as a research chemical.[1] Its structural similarity to other biologically active molecules suggests potential for investigation in various pharmacological contexts. However, the presence of the 2-naphthylamine substructure necessitates a thorough understanding of its potential toxicological profile.
Physicochemical Properties
Detailed experimental data for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is not extensively available in peer-reviewed literature. The following table summarizes the known and predicted properties of the free base, which are crucial for understanding its behavior in various experimental settings. The hydrochloride salt will have a higher molecular weight and is expected to be a crystalline solid with greater solubility in polar solvents.
| Property | Value (for free base) | Source |
| CAS Number | 198226-63-0 | [1] |
| Molecular Formula | C₁₄H₁₇N | [1] |
| Molecular Weight | 199.30 g/mol | [1] |
| Boiling Point | 158-162 °C (at 1.5 Torr) | [2] |
| Density (predicted) | 1.032 ± 0.06 g/cm³ | [2] |
| pKa (predicted) | 9.88 ± 0.25 | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | 2-8°C, protect from light | [1][2] |
The hydrochloride salt, 2-naphthalenamine, hydrochloride (1:1), is typically a white to off-white crystalline solid.[3] The addition of hydrochloric acid to the amine group increases its polarity and, consequently, its water solubility.[3]
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Synthesis of 2-Methyl-3-(naphthalen-2-yl)-2-nitrilepropane. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78°C. n-Butyllithium is added dropwise, and the mixture is stirred to generate lithium diisopropylamide (LDA). A solution of isobutyronitrile in anhydrous THF is then added slowly, followed by a solution of 2-(bromomethyl)naphthalene in anhydrous THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Synthesis of 2,2-Dimethyl-3-(naphthalen-2-yl)propanoic acid. The nitrile from Step 1 is refluxed in a mixture of aqueous sulfuric acid and acetic acid until the reaction is complete (monitored by TLC). The reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid.
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Step 3: Synthesis of tert-Butyl (2-methyl-1-(naphthalen-2-yl)propan-2-yl)carbamate. The carboxylic acid from Step 2 is dissolved in anhydrous tert-butanol. Triethylamine and diphenylphosphoryl azide (DPPA) are added, and the mixture is refluxed. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Boc-protected amine.
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Step 4: Synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. The Boc-protected amine is dissolved in a suitable solvent (e.g., dioxane or methanol) and treated with an excess of hydrochloric acid (e.g., a solution of HCl in dioxane or concentrated aqueous HCl). The mixture is stirred at room temperature. The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final hydrochloride salt.
Analytical Characterization
The identity and purity of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride should be confirmed using a combination of analytical techniques. For aromatic amines, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods.[5][6]
Proposed Analytical Workflow
Caption: General analytical workflow for the characterization of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (typically around 220 nm and 280 nm).
-
Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, the hydrochloride salt needs to be converted to the more volatile free base by neutralization with a base and extraction into an organic solvent.[7] Derivatization may be necessary to improve chromatographic performance.[5]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Temperature Program: An appropriate temperature gradient to ensure separation from impurities.
-
Detection: Mass spectrometry (electron ionization mode) to confirm the molecular weight and fragmentation pattern.
Toxicological and Safety Considerations
The most critical aspect of handling 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is its structural relationship to 2-naphthylamine, a known human carcinogen.[8][9]
WARNING: 2-Naphthylamine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with sufficient evidence in humans that it causes cancer of the urinary bladder.[9]
The mechanism of carcinogenicity involves metabolic activation to DNA-reactive intermediates.[9] While the addition of the 2-methyl-1-propan-2-amine substituent may alter the metabolic profile and toxicity of the parent compound, in the absence of specific toxicological data, it must be handled with extreme caution as a potential carcinogen.
Handling and Personal Protective Equipment (PPE)
-
All work with this compound should be conducted in a certified chemical fume hood.
-
Personal protective equipment, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.
-
Avoid inhalation of dust or fumes and any contact with skin or eyes.[10]
-
In case of accidental exposure, seek immediate medical attention.
Metabolism and Genotoxicity
Naphthalene and its derivatives are primarily metabolized in the liver by cytochrome P450 enzymes.[11][12] The metabolism of 2-naphthylamine is known to produce genotoxic metabolites that can form DNA adducts.[9] It is plausible that 2-Methyl-1-(naphthalen-2-yl)propan-2-amine could undergo similar metabolic activation pathways.
Conclusion and Future Directions
2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a research chemical with limited publicly available data. This guide has provided a framework for its synthesis, analysis, and, most importantly, safe handling based on the properties of structurally related compounds. The significant toxicological concerns associated with the 2-naphthylamine scaffold cannot be overstated.
Future research should focus on:
-
The development and validation of a robust and reproducible synthetic protocol.
-
Full analytical characterization of the hydrochloride salt, including X-ray crystallography to determine its solid-state structure.
-
In-depth toxicological studies to assess its carcinogenic potential and compare it to the parent compound, 2-naphthylamine.
-
Pharmacological screening to identify any potential therapeutic applications.
Until such data is available, all researchers and drug development professionals must treat this compound with the highest level of caution, adhering to stringent safety protocols.
References
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National Toxicology Program. (n.d.). RoC Profile: 2-Naphthylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Retrieved from [Link]
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PubMed. (2020). 2-naphthylamine Toxicity. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Retrieved from [Link]
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Walsh Medical Media. (n.d.). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Retrieved from [Link]
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ResearchGate. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]
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ResearchGate. (2020). 2-naphthylamine toxicity. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish. Retrieved from [Link]
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Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 82. Retrieved from [Link]
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ResearchGate. (2014). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Retrieved from [Link]
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ResearchGate. (n.d.). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
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ChemBK. (n.d.). N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL. Retrieved from [Link]
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Walsh Medical Media. (n.d.). Predictive Analysis on the Pharmacokinetic Endpoints of Naphthalene and Its Derivatives. Retrieved from [Link]
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